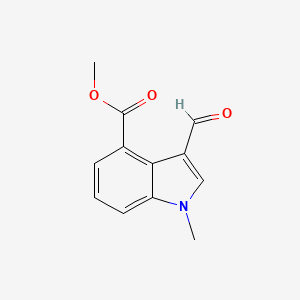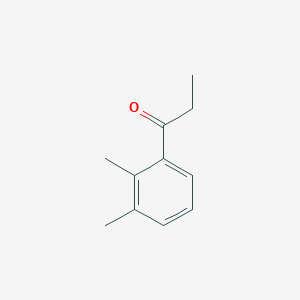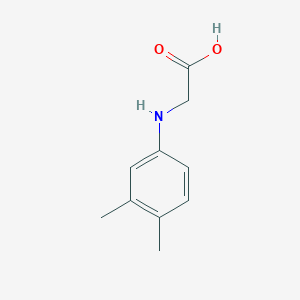![molecular formula C11H11NOS B1337730 [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol CAS No. 850375-06-3](/img/structure/B1337730.png)
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
Overview
Description
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is a chemical compound with the molecular formula C11H11NOS. It is characterized by the presence of a thiazole ring attached to a phenyl group, which is further connected to a methanol group.
Mechanism of Action
Target of Action
“[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol” is a compound with a diverse range of biological activities . . Thiazole derivatives, in general, have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . For instance, some thiazole compounds can act like a peroxisome proliferator-activated receptor agonist, playing an important role in the regulation of central inflammation .
Biochemical Pathways
Thiazole derivatives have been shown to impact a variety of biochemical pathways, depending on their specific targets . For example, some thiazole compounds have been found to influence the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
The compound’s molecular weight (20528) and physical properties (solid form, boiling point 775-795°C) suggest that it may have certain bioavailability characteristics .
Result of Action
Thiazole derivatives have been shown to exhibit a range of effects, including analgesic and anti-inflammatory activities .
Action Environment
The compound’s storage temperature (2-8°c) suggests that it may be sensitive to temperature changes .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Cellular Effects
Thiazole derivatives have been reported to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol typically involves the reaction of 2-methyl-1,3-thiazole with a suitable phenyl derivative under controlled conditions. One common method includes the use of a Grignard reagent, where the phenyl derivative is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with 2-methyl-1,3-thiazole to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]carboxylic acid.
Reduction: Formation of [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methane.
Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Methyl-1,3-thiazol-4-yl)benzyl alcohol]
- [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]amine
- [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetate
Uniqueness
[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol is unique due to its specific structural configuration, which combines a thiazole ring with a phenyl group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-3-9(5-10)6-13/h2-5,7,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZJEQBWBSZOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427798 | |
| Record name | [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-06-3 | |
| Record name | 3-(2-Methyl-4-thiazolyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


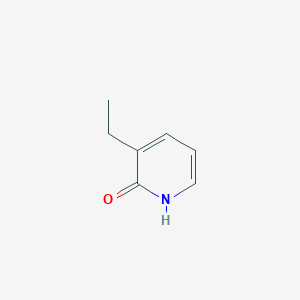
![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)


![[(1-Chloro-2,3-dimethylcyclopropyl)sulfinyl]benzene](/img/structure/B1337655.png)
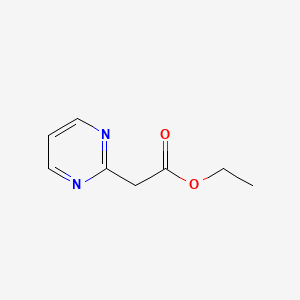
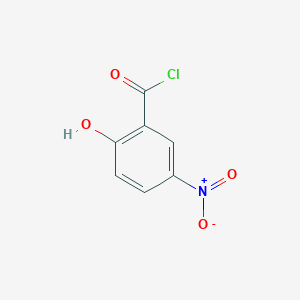
![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)



